Cas no 1355929-81-5 (N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1355929-81-5x500.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Z1158917508
- N-[(4-tert-butylphenyl)-cyanomethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- EN300-26622691
- 1355929-81-5
- AKOS033120280
-
- インチ: 1S/C21H27N3O/c1-5-12-24-13-10-17(11-14-24)20(25)23-19(15-22)16-6-8-18(9-7-16)21(2,3)4/h1,6-9,17,19H,10-14H2,2-4H3,(H,23,25)
- InChIKey: PBMKLMFWVSOIOI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(CC#C)CC1)NC(C#N)C1C=CC(=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 337.215412493g/mol
- どういたいしつりょう: 337.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 56.1Ų
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622691-0.05g |
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1355929-81-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 関連文献
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamideに関する追加情報
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1355929-81-5): A Comprehensive Overview
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1355929-81-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, with its unique structural features, presents a fascinating case study for chemists and researchers interested in drug discovery, medicinal chemistry, and bioactive compounds. The compound's complex name reflects its intricate molecular architecture, combining a piperidine carboxamide core with tert-butylphenyl and cyano functional groups.
The growing interest in N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be attributed to several factors. First, its structural complexity makes it an intriguing subject for structure-activity relationship (SAR) studies. Second, the presence of multiple functional groups offers diverse possibilities for chemical modification and derivatization, which is particularly valuable in modern drug design approaches. Recent trends in pharmaceutical research emphasize the importance of such multifunctional compounds, especially in targeting complex biological pathways.
From a chemical perspective, CAS 1355929-81-5 represents an excellent example of how strategic molecular design can create compounds with potential biological activity. The piperidine moiety is a common feature in many pharmaceutical agents, known for its favorable pharmacokinetic properties. Meanwhile, the tert-butyl group contributes to the compound's lipophilicity, potentially enhancing its cell membrane permeability - a crucial factor in drug development. The cyano group adds another dimension of reactivity and potential for further chemical transformations.
In the context of current research trends, N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide aligns well with the growing interest in small molecule therapeutics and targeted drug delivery systems. The compound's prop-2-yn-1-yl group is particularly noteworthy, as alkyne functionalities have become increasingly important in click chemistry applications for bioconjugation and drug labeling. This feature makes the compound potentially valuable for proteomics research and chemical biology studies.
The synthesis of CAS 1355929-81-5 typically involves multi-step organic reactions, showcasing modern synthetic methodology. Researchers have developed various routes to access this compound, often employing amide coupling strategies to form the carboxamide linkage and nucleophilic substitution reactions to introduce the propargyl group. The optimization of these synthetic pathways remains an active area of investigation, particularly in terms of improving yield and purity while maintaining atom economy - a key consideration in green chemistry.
From an applications standpoint, N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has shown promise in several areas of biomedical research. While specific therapeutic applications are still under investigation, compounds with similar structural motifs have demonstrated activity in neurological disorders and metabolic diseases. The scientific community continues to explore its potential as a pharmacological probe or lead compound for further development.
The commercial availability of CAS 1355929-81-5 has made it accessible to researchers worldwide, facilitating its investigation across various disciplines. Suppliers typically offer the compound with detailed analytical data, including HPLC purity and spectroscopic characterization (NMR, MS), ensuring researchers can verify its identity and quality for their specific applications. Proper storage conditions (usually at low temperatures under inert atmosphere) are recommended to maintain the compound's stability over time.
Looking toward the future, N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide represents an exciting platform for further chemical exploration. Its structural features suggest potential for development into more specialized derivatives with tailored properties. As research in personalized medicine and precision therapeutics advances, compounds like this may play increasingly important roles in addressing unmet medical needs through innovative molecular design strategies.
For researchers working with CAS 1355929-81-5, it's essential to consider the compound's physicochemical properties when planning experiments. While specific data may vary between batches, typical characteristics include moderate solubility in common organic solvents and specific spectral properties that aid in identification and quantification. Proper safety protocols should always be followed when handling this or any chemical substance in laboratory settings.
The scientific literature continues to expand regarding N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and related compounds. Recent publications have explored its potential interactions with various biological targets, synthetic optimization strategies, and analytical characterization methods. These studies contribute to a growing body of knowledge that helps researchers better understand the compound's properties and potential applications in life sciences and material science.
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